molecular formula C8H10FN3 B13685354 1-(3-Fluoro-5-methylphenyl)guanidine

1-(3-Fluoro-5-methylphenyl)guanidine

Cat. No.: B13685354
M. Wt: 167.18 g/mol
InChI Key: VSXYMLRBMAEAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-5-methylphenyl)guanidine is an organic compound with the molecular formula C8H10FN3 It is a derivative of guanidine, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-methylphenyl)guanidine typically involves the reaction of 3-fluoro-5-methylaniline with a guanylating agent. One common method is the reaction of the aniline derivative with S-methylisothiourea under basic conditions to yield the desired guanidine compound . Another approach involves the use of carbodiimides as guanylating agents, which react with the aniline derivative in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methylphenyl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets . Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • 1-(5-Fluoro-2-methylphenyl)guanidine
  • 1-(3-Fluoro-4-methylphenyl)guanidine
  • 1-(3-Chloro-5-methylphenyl)guanidine

Comparison: 1-(3-Fluoro-5-methylphenyl)guanidine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C8H10FN3

Molecular Weight

167.18 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)guanidine

InChI

InChI=1S/C8H10FN3/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

VSXYMLRBMAEAKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.